3-Amino-1-phenylpropan-1-ol hydrochloride
Overview
Description
3-Amino-1-phenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various fields, including organic synthesis and pharmaceutical research.
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Future Directions
While specific future directions for this compound are not available, it’s worth noting that similar compounds have been used in the synthesis of unnatural tripeptides, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus . This suggests potential applications in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
It is structurally similar to phenylpropanolamine (ppa), which primarily acts as a selective norepinephrine releasing agent . It also acts as a dopamine releasing agent with around 10-fold lower potency . The stereoisomers of the drug have only weak or negligible affinity for α- and β-adrenergic receptors .
Mode of Action
Based on its structural similarity to ppa, it may act as an indirect sympathomimetic by inducing norepinephrine release and thereby activating adrenergic receptors .
Pharmacokinetics
PPA is metabolized in the liver, specifically by the CYP2D6 enzyme .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific molecular structure of the compound and the biomolecules it interacts with.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-phenylpropan-1-ol hydrochloride may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function . Further in vitro or in vivo studies are needed to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins . The compound’s localization or accumulation may also be influenced by these processes.
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-1-phenylpropan-1-ol hydrochloride can be synthesized through several methods. One common method involves the reduction of 3-nitro-1-phenylpropan-1-ol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions followed by purification processes such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-1-phenylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Ephedrine: A compound with similar structure and pharmacological properties, used as a bronchodilator and decongestant.
Pseudoephedrine: Another sympathomimetic agent used in the treatment of nasal congestion.
Uniqueness
3-Amino-1-phenylpropan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its applications in scientific research and potential pharmaceutical uses further highlight its importance .
Properties
IUPAC Name |
3-amino-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJWRXFIVOHTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515208 | |
Record name | 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7505-01-3 | |
Record name | NSC404855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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